
3-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents like ethanol or dioxane and may require heating under reflux . Additionally, microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE, often involve large-scale condensation reactions followed by purification steps such as recrystallization or chromatography . The use of green chemistry principles, such as solvent-free conditions and environmentally benign reagents, is also being investigated to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with a similar core structure but lacking the additional functional groups.
2-Aminobenzothiazole: Another derivative with different substituents that may exhibit different biological activities.
Benzothiazole-based Azo Dyes: Compounds with similar benzothiazole rings but used primarily in industrial applications.
Uniqueness
N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N2O3S2 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H18N2O3S2/c1-13-7-8-15-16(11-13)24-18(19-15)20-17(21)9-10-25(22,23)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,19,20,21) |
InChI Key |
QPIBWJIHWRJNPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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